molecular formula C22H21ClN4O2S B2410665 N-(3-chlorobenzyl)-N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1251686-93-7

N-(3-chlorobenzyl)-N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

Cat. No. B2410665
CAS RN: 1251686-93-7
M. Wt: 440.95
InChI Key: QKXWOUYGPJWFGF-UHFFFAOYSA-N
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Description

N-(3-chlorobenzyl)-N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a useful research compound. Its molecular formula is C22H21ClN4O2S and its molecular weight is 440.95. The purity is usually 95%.
BenchChem offers high-quality N-(3-chlorobenzyl)-N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chlorobenzyl)-N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Herbicidal Activity

Substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds demonstrate excellent herbicidal activity on a broad spectrum of vegetation at low application rates. This finding underscores the potential of these compounds, including variations such as N-(3-chlorobenzyl)-N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide, in agricultural applications for controlling unwanted plant growth. The specific activity of these compounds suggests their effectiveness in maintaining crop health by managing weed populations (Moran, 2003).

Antimicrobial Properties

Research on 1,2,4-triazolo[1,5-a]pyridine, pyrimidine sulfonamides, and their derivatives has revealed significant antimicrobial activity. This suggests that compounds like N-(3-chlorobenzyl)-N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide could be explored further for their potential in developing new antimicrobial agents. Such compounds could contribute to the treatment of microbial infections, highlighting their importance beyond herbicidal applications (Abdel-Motaal & Raslan, 2014).

Selective Herbicidal Mechanisms

The selectivity of triazolopyrimidinesulfonamide herbicides among various plant species has been attributed to differences in uptake and metabolism. Studies on compounds similar to N-(3-chlorobenzyl)-N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide have shown that their phytotoxicity varies between dicots and monocots, suggesting the importance of metabolic rate in determining herbicide selectivity. This insight could guide the development of more targeted herbicide formulations, minimizing harm to non-target plant species (Hodges, Boer, & Avalos, 1990).

Antifungal and Insecticidal Activities

Novel sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety have shown promising antifungal and insecticidal activities. Specific compounds within this class demonstrated high inhibition rates against fungal pathogens and significant mortality rates against pests like Plutella xylostella and Helicoverpa armigera. These findings suggest the potential of N-(3-chlorobenzyl)-N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide and related compounds in developing new antifungal and insecticidal agents, contributing to the protection of crops from various biotic stresses (Xu et al., 2017).

Molecular Docking and Biological Activity

Molecular docking studies have been used to assess the biological activity of triazolopyridine and pyridotriazine derivatives, including their antimicrobial and antioxidant potentials. This approach allows for the evaluation of how well these compounds bind to target proteins, providing insights into their mechanism of action and potential efficacy as therapeutic agents. Such studies are crucial for the development of new drugs and agricultural chemicals, including those based on the structure of N-(3-chlorobenzyl)-N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide (Flefel et al., 2018).

properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O2S/c1-15-10-16(2)12-20(11-15)27(14-18-6-4-7-19(23)13-18)30(28,29)21-8-5-9-26-17(3)24-25-22(21)26/h4-13H,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKXWOUYGPJWFGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N(CC2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=CN4C3=NN=C4C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorobenzyl)-N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

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